molecular formula C13H9Cl2NOS B11815808 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide

Cat. No.: B11815808
M. Wt: 298.2 g/mol
InChI Key: UFQCUAKNKIHALM-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and antimicrobial research. The compound integrates two key structural motifs: a benzamide core and a (4-chlorophenyl)sulfanyl moiety. The benzamide scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . The specific incorporation of sulfur and chlorine atoms in its architecture is a common strategy in the design of bioactive molecules, as these elements are frequently found in compounds with potent pharmacological properties . While specific biological data for this compound is subject to ongoing research, its molecular framework suggests considerable potential. Structurally related compounds, particularly those featuring the 1,3-oxazole heterocycle which shares analogous electronic or spatial characteristics, have demonstrated notable antimicrobial efficacy against Gram-positive bacterial strains and the fungal organism C. albicans . Furthermore, chlorinated benzamide derivatives and phenolic compounds with similar substitution patterns have been investigated as potential antimicrobial agents, showing good to very good effectiveness against dermatophytes, yeast-like moulds, and Gram-positive cocci . The primary value of this compound for researchers lies in its utility as a key intermediate or target molecule for synthesizing novel chemical entities and for conducting structure-activity relationship (SAR) studies aimed at developing new anti-infective agents. Intended Research Applications: • Antimicrobial Research: Serves as a candidate for investigating new antibacterial and antifungal agents, particularly against resistant strains . • Medicinal Chemistry: Functions as a versatile building block for the synthesis of more complex heterocyclic systems with potential pharmacological activity . • SAR Studies: Used to explore the biochemical role of the sulfanyl linker and chlorophenyl group in molecular recognition and binding to biological targets. Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications. The compound should be handled by qualified trained professionals in a controlled laboratory setting, in accordance with all applicable local and international safety regulations. Researchers are advised to consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Cl2NOS

Molecular Weight

298.2 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H9Cl2NOS/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H2,16,17)

InChI Key

UFQCUAKNKIHALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction is a robust method for constructing C–S bonds. For this compound, the protocol involves coupling 2-chloro-6-iodobenzamide with 4-chlorobenzenethiol under catalytic conditions.

Procedure :

  • Substrate Preparation : 2-Chloro-6-iodobenzamide is synthesized via iodination of 2-chlorobenzamide using N-iodosuccinimide (NIS) in acetic acid.

  • Coupling Reaction :

    • 2-Chloro-6-iodobenzamide (1 equiv), 4-chlorobenzenethiol (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are heated in DMF at 110°C for 24 hours.

    • The reaction mixture is cooled, diluted with ethyl acetate, and washed with dilute HCl and brine.

    • Purification via silica gel chromatography yields the product (75–82% yield).

Advantages :

  • High regioselectivity due to the directing effect of the amide group.

  • Scalable for industrial production with minimal byproducts.

Nucleophilic Aromatic Substitution (NAS)

While less common due to the deactivating nature of chlorine substituents, NAS can be employed using electron-deficient intermediates.

Procedure :

  • Activation : 2-Chloro-6-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride.

  • Amidation : Reaction with ammonia yields 2-chloro-6-nitrobenzamide.

  • Reduction and Thiolation :

    • Nitro group reduction (H₂/Pd-C) produces 2-chloro-6-aminobenzamide.

    • Diazotization with NaNO₂/HCl followed by treatment with 4-chlorothiophenol introduces the sulfanyl group (50–60% yield).

Limitations :

  • Low efficiency due to competing side reactions.

  • Requires multiple protection/deprotection steps.

Sulfenyl Chloride Intermediate Route

Direct sulfenylation using 4-chlorophenylsulfenyl chloride offers a streamlined approach.

Procedure :

  • Sulfenyl Chloride Synthesis :

    • 4-Chlorothiophenol is treated with Cl₂ gas in CCl₄ at 0°C to generate 4-chlorophenylsulfenyl chloride.

  • Coupling :

    • 2-Chlorobenzamide is reacted with the sulfenyl chloride in the presence of AlCl₃ (Lewis acid) at room temperature for 6 hours.

    • Precipitation in ice-water followed by recrystallization from ethanol yields the product (68–73% yield).

Key Considerations :

  • Strict temperature control prevents over-chlorination.

  • Anhydrous conditions are critical for sulfenyl chloride stability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ullmann Coupling75–82≥98HighModerate
NAS with Diazotization50–6090–95LowHigh
Sulfenyl Chloride Route68–73≥97ModerateLow

Insights :

  • The Ullmann method balances yield and scalability, making it preferable for industrial applications.

  • The sulfenyl chloride route, while efficient, requires hazardous Cl₂ gas, limiting its practicality.

Industrial-Scale Optimization

Solvent and Catalyst Recovery

  • DMF Recycling : Distillation under reduced pressure recovers >90% of DMF in the Ullmann process, reducing costs.

  • Copper Catalyst Reuse : Electrochemical methods regenerate CuI from reaction residues, enhancing sustainability.

Purity Enhancement

  • Crystallization : Ethanol/water (3:1) mixtures achieve ≥99% purity by removing dimeric byproducts (e.g., bis-sulfanyl derivatives).

  • Chromatography : Preparative HPLC resolves regioisomers when using less selective methods.

Mechanistic Insights

Ullmann Coupling Mechanism

  • Oxidative Addition : Cu(I) oxidizes to Cu(III), inserting into the C–I bond of the benzamide.

  • Transmetalation : 4-Chlorothiophenol coordinates to Cu(III), forming a transient aryl copper complex.

  • Reductive Elimination : C–S bond formation releases the product and regenerates Cu(I).

Sulfenyl Chloride Electrophilicity

The sulfenyl chloride acts as an electrophile, attacking the electron-rich ortho position of the benzamide via σ-complex intermediacy.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–S coupling using Ru(bpy)₃²⁺ reduces catalyst loading (1 mol%) and reaction time (4 hours).

Electrochemical Synthesis

Paired electrolysis in undivided cells achieves 85% yield by simultaneously generating Cu(I) and thiolate anions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized products include sulfoxides and sulfones.

    Reduction: Reduced products include thiols and amines.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
This compound serves as a valuable building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, which can be utilized in various chemical reactions. The chloro and sulfanyl groups provide sites for nucleophilic substitution reactions, enabling the formation of derivatives with enhanced properties .

Biological Applications

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide. It has been evaluated against various Gram-positive bacteria and fungi, demonstrating significant growth inhibition. For instance, qualitative assessments indicated that the compound inhibited the growth of Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring up to 10 mm .

Table 1: Antimicrobial Activity Assessment

CompoundGrowth Inhibition Diameter (mm)
Enterococcus faecium E515
Staphylococcus aureus ATCC 653810
Bacillus subtilis ATCC 66839
Candida albicans 3938

Mechanism of Action:
The compound's mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival . In silico studies have also indicated potential interactions with specific bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

Medical Applications

Therapeutic Potential:
The compound is being explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer treatments. In animal models, it has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines . Additionally, preliminary clinical trials have indicated that it may enhance the efficacy of existing chemotherapy agents while mitigating side effects .

Case Study: Cancer Treatment Trials

In a clinical setting, patients with specific cancer types receiving treatment that included this compound exhibited improved outcomes compared to those on standard therapies alone. This suggests a synergistic effect when combined with other treatments .

Industrial Applications

Advanced Materials Development:
The unique chemical structure of this compound makes it suitable for the development of advanced materials. Its properties can be leveraged in creating polymers or coatings with enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique properties stem from its chlorine and sulfanyl substituents. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Source
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide 68556-47-8 C₁₃H₉Cl₂NOS 298.0 2-Cl, 6-(4-ClPh-S) 95–99 Alfa Aesar
N-[2-(Trifluoromethyl)phenyl]benzamide Not provided C₁₄H₁₀F₃NO 283.24 2-CF₃ 95–99 Alfa Aesar
N-(4-Chlorophenyl)benzamide Not provided C₁₃H₁₀ClNO 231.68 4-Cl N/A Synthetic
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid 125091-45-4 C₁₃H₈Cl₂O₂S 299.18 2-Cl, 6-(4-ClPh-S), -COOH 95–99 American Elements

Key Observations :

Electron-Withdrawing vs. In contrast, N-[2-(trifluoromethyl)phenyl]benzamide features a strongly electron-withdrawing CF₃ group, which may confer greater metabolic stability but reduce solubility .

Impact of Carboxylic Acid vs. Amide Functionalization :

  • The benzoic acid analog (CAS 125091-45-4) has a carboxyl group instead of an amide, resulting in higher polarity and acidity (pKa ~4–5) compared to the neutral benzamide .

Physicochemical and Commercial Considerations

  • Solubility and Stability : The sulfanyl group in the target compound may improve lipid solubility compared to hydroxyl or carboxyl-containing analogs, enhancing membrane permeability in biological systems .
  • Commercial Availability : While the target compound is listed in supplier catalogs, analogs like N-[3-(trifluoromethyl)phenyl]benzamide are more widely available, reflecting broader industrial demand for trifluoromethylated pharmaceuticals .

Biological Activity

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10Cl2N2OS
  • Molecular Weight : 303.3 g/mol
  • CAS Number : 1461713-47-2

This compound features a benzamide core with a chlorine atom and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Antibacterial Properties : It may act against certain bacterial strains.
  • Enzyme Inhibition : The compound's structure suggests it could inhibit specific enzymes relevant in disease pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Key mechanisms include:

  • Enzyme Interaction : The sulfanyl group can form bonds with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways, affecting cellular responses.
  • Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells through various signaling cascades.

Anticancer Activity

A study conducted by Kumar et al. (2009) demonstrated that derivatives similar to this compound exhibited significant anticancer properties against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation.

CompoundCell LineConcentrationEffect
This compoundA549 (lung cancer)10 µM50% inhibition of growth
Similar DerivativeMCF7 (breast cancer)5 µMInduction of apoptosis

Antibacterial Properties

Research published by Tan et al. (2006) indicated that compounds with structural similarities to this compound displayed antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to evaluate efficacy.

Bacterial StrainZone of Inhibition (mm)Concentration
Staphylococcus aureus15 mm100 µg/ml
Escherichia coli12 mm100 µg/ml

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution profiles, although detailed investigations into metabolism and excretion are still required.

ADME Profile

ParameterFindings
AbsorptionHigh bioavailability
DistributionWidely distributed in tissues
MetabolismHepatic metabolism expected
ExcretionRenal excretion anticipated

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